

LC-MS/MS method for tedizolid quantification

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Compound of Interest

Compound Name: *Tedizolid-13C,d3*

Cat. No.: *B12419022*

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An advanced and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of tedizolid in human plasma is detailed in this application note. Tedizolid is a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The growing need for therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity necessitates robust and reliable analytical methods. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

Tedizolid's efficacy is associated with the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). Variations in individual patient pharmacokinetics underscore the importance of TDM. The LC-MS/MS method presented here offers high sensitivity, specificity, and throughput for the determination of total and free tedizolid concentrations in human plasma, a critical tool for clinical research and therapeutic management.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of tedizolid in human plasma.

Materials and Reagents

- **Analytes and Internal Standard:** Tedizolid and its stable isotope-labeled internal standard (IS), tedizolid-d3, can be procured from a specialized chemical supplier.

- Solvents and Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid are required. Analytical grade reagents such as ammonia solution, phosphoric acid, and dimethyl sulfoxide may also be necessary depending on the specific protocol.

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: protein precipitation and solid-phase extraction (SPE).

2.2.1. Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

- To 100 μL of plasma sample, add 20 μL of internal standard solution (e.g., tedizolid-d3 at a suitable concentration).
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.2.2. Solid-Phase Extraction (SPE)

SPE offers cleaner extracts by effectively removing matrix components, which can reduce ion suppression or enhancement in the mass spectrometer. A high-throughput SPE method using a 96-well HLB $\mu\text{Elution}$ plate has been successfully developed.^{[1][2]}

- Condition the SPE plate wells with 200 μL of methanol followed by 200 μL of water.
- Load 100 μL of the plasma sample (pre-treated with internal standard) onto the plate.

- Wash the wells with 200 μ L of 5% methanol in water.
- Elute the analyte and internal standard with 2 x 50 μ L of methanol.
- Evaporate the eluate to dryness and reconstitute as described in the protein precipitation method.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.

- Column: A C18 column (e.g., 100 x 2.1 mm, 3.5 μ m) is commonly used.[\[3\]](#)
- Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is effective.
- Flow Rate: A typical flow rate is 0.4 mL/min.
- Gradient Program: A representative gradient is shown in the table below.

Time (min)	% Mobile Phase B
0.0	10
2.0	90
2.5	90
2.6	10
4.0	10

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode, with detection performed using multiple reaction monitoring (MRM).

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:

- Tedizolid: m/z 371.0 \rightarrow 343.1[4]
- Tedizolid-d3 (IS): m/z 374.1 \rightarrow 163.0[4]
- Collision Energy: Optimized for each transition, for example, 18 V for tedizolid.[4]
- Source Parameters: Parameters such as source temperature, ion spray voltage, and gas flows should be optimized for the specific instrument used.

Data Presentation: Quantitative Method Comparison

The following tables summarize the performance characteristics of various published LC-MS/MS methods for tedizolid quantification.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions

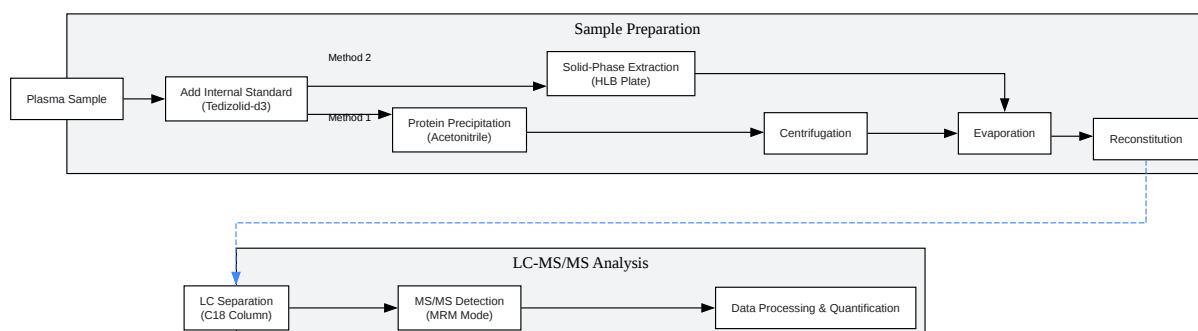
Parameter	Method 1 (Protein Precipitation)	Method 2 (Solid-Phase Extraction)
Matrix	Human Plasma	Human Plasma
Sample Volume	100 μ L	100 μ L
Preparation Technique	Protein Precipitation with Acetonitrile	Solid-Phase Extraction (HLB μ Elution plate)
Internal Standard	Tedizolid-d3	Tedizolid-d3
LC Column	C18, 100 x 2.1 mm, 3.5 μ m	C18
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water	Acetonitrile and 0.1% Formic Acid in Water
Elution Type	Gradient	Gradient

Table 2: Comparison of Mass Spectrometry and Validation Parameters

Parameter	Method 1 (Protein Precipitation)	Method 2 (Solid-Phase Extraction)
Ionization Mode	ESI+	ESI+
Tedizolid MRM (m/z)	371.0 → 343.1	371.00 → 343.06[4]
Tedizolid-d3 MRM (m/z)	374.1 → 163.0	374.07 → 163.0[4]
Linearity Range (ng/mL)	25.0–7500.0[3]	5–5000 (total), 1.5–1500 (free) [1][2]
Lower Limit of Quantification (LLOQ)	25.0 ng/mL[3]	5 ng/mL (total), 1.5 ng/mL (free)[1][2]
Accuracy (%)	Within ± 15%[3]	-1.85 to 5.31 (within-batch), 0.86 to 2.76 (batch-to-batch)[4]
Precision (CV%)	<15%[3]	≤ 5.69 (within-batch), ≤ 5.70 (batch-to-batch)[4]
Recovery (%)	94.4 to 104.2[3]	>92.3 (total), >85.3 (free)[1][2]

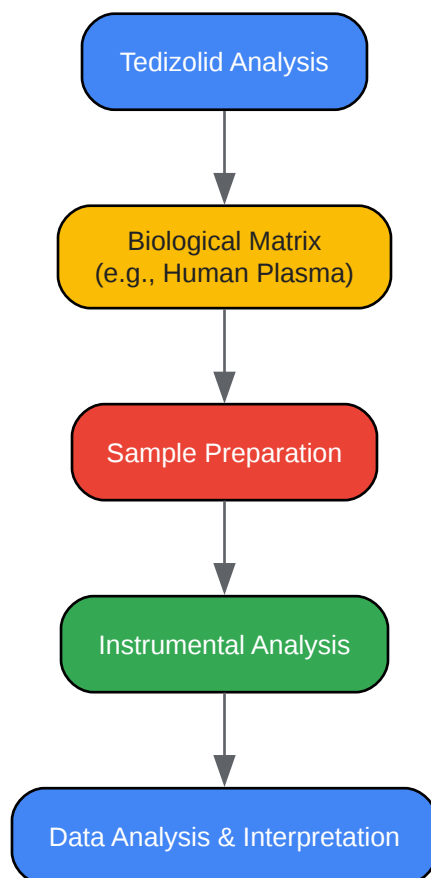
Visualizations

The following diagrams illustrate the experimental workflow for the LC-MS/MS quantification of tedizolid.



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Caption: Experimental workflow for tedizolid quantification.



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Caption: Key stages of the tedizolid analytical method.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of tedizolid in human plasma. The detailed protocols and comparative data tables offer a valuable resource for laboratories implementing this assay for pharmacokinetic studies, clinical trials, or routine therapeutic drug monitoring. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements for sample cleanliness, throughput, and the potential for matrix effects. Both methods, when properly validated, can yield high-quality data to support the safe and effective use of tedizolid.

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